diABZI STING agonist-1

Vue d'ensemble

Description

L’agoniste diABZI STING-1 est un ligand puissant non nucléotidique qui active la voie du stimulateur des gènes de l’interféron (STING). Ce composé est connu pour sa capacité à induire la sécrétion d’interférons de type I et de cytokines pro-inflammatoires, ce qui en fait un candidat prometteur pour l’immunothérapie du cancer et les traitements antiviraux .

Méthodes De Préparation

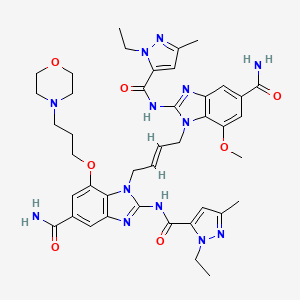

Voies de synthèse et conditions de réaction : L’agoniste diABZI STING-1 est synthétisé par une série de petites molécules d’amido-benzimidazoles (ABZI). Le processus de développement implique l’identification de molécules ABZI efficaces qui entrent en compétition avec les agonistes classiques du STING comme le 2’3’-cGAMP. Deux molécules du composé principal sont jointes pour créer un seul ligand dimère, ce qui entraîne une augmentation significative de l’affinité de liaison du STING .

Méthodes de production industrielle : La production industrielle de l’agoniste diABZI STING-1 implique la synthèse du composé sous forme lyophilisée. Le produit est ensuite remis en suspension dans de l’eau exempte d’endotoxines pour obtenir une solution mère. Cette méthode garantit la stabilité et la pureté du composé pour les applications de recherche et thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions : L’agoniste diABZI STING-1 subit diverses réactions chimiques, y compris l’activation de la voie du STING, qui entraîne la production d’interférons de type I et de cytokines pro-inflammatoires .

Réactifs et conditions courants : Le composé est généralement utilisé à des concentrations allant de 0,01 à 30 µM dans les essais cellulaires. Il montre une forte sélectivité pour plus de 350 kinases testées .

Principaux produits formés : Les principaux produits formés lors des réactions impliquant l’agoniste diABZI STING-1 comprennent les interférons de type I et les cytokines pro-inflammatoires, qui jouent un rôle crucial dans la modulation de la réponse immunitaire .

Applications de la recherche scientifique

L’agoniste diABZI STING-1 présente un large éventail d’applications de recherche scientifique :

Immunothérapie du cancer : Améliore la cytotoxicité des cellules T à l’égard des cellules cancéreuses en activant la voie du STING et en améliorant la présentation des antigènes.

Traitements antiviraux : S’avère prometteur contre les variantes du SARS-CoV-2 en stimulant la production d’interférons de type I et de cytokines pro-inflammatoires.

Réponse immunitaire innée : Active la voie TBK1-IRF3, ce qui conduit à la production d’interférons et de cytokines qui renforcent la réponse immunitaire.

Applications De Recherche Scientifique

diABZI STING agonist-1 has a wide range of scientific research applications:

Cancer Immunotherapy: Enhances the cytotoxicity of T cells towards cancer cells by activating the STING pathway and improving antigen presentation.

Antiviral Treatments: Shows promise against SARS-CoV-2 variants by stimulating the production of type-I interferons and pro-inflammatory cytokines.

Innate Immune Response: Activates the TBK1-IRF3 pathway, leading to the production of interferons and cytokines that enhance the immune response.

Mécanisme D'action

L’agoniste diABZI STING-1 exerce ses effets en activant la voie du STING. Cette activation conduit à la production d’interférons de type I et de cytokines pro-inflammatoires par l’intermédiaire de la voie TBK1-IRF3. Le composé se lie à l’homodimère STING dans sa conformation ouverte, qui est différente de la conformation fermée requise par les agonistes classiques du STING .

Comparaison Avec Des Composés Similaires

Composés similaires :

- 2’3’-cGAMP

- Cridanimod

- C-176

- STING-IN-2

- STING-IN-3

Unicité : L’agoniste diABZI STING-1 est unique en raison de sa structure non nucléotidique, qui offre une biodisponibilité accrue et des propriétés physicochimiques différentes par rapport aux agonistes classiques du STING à base de dinucléotides cycliques (CDN). Cette unicité offre davantage d’options en matière de développement clinique pour diverses affections, notamment le cancer et les infections virales .

Activité Biologique

diABZI STING agonist-1 is a potent non-nucleotide-based compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the immune response against tumors and viral infections. This article provides a comprehensive overview of the biological activity of diABZI, including its mechanisms of action, effects on immune responses, and therapeutic potential.

diABZI activates the STING pathway by inducing the dimerization and phosphorylation of STING, leading to the activation of downstream signaling cascades involving TBK1 and IRF3. This results in the production of type I interferons (IFNs) and pro-inflammatory cytokines. Unlike traditional cyclic dinucleotide (CDN) STING agonists, diABZI maintains an open conformation during activation, which may enhance its bioavailability and efficacy .

Key Biological Activities

-

Cytokine Induction :

- IFN-β Production : diABZI induces significant secretion of IFN-β in human peripheral blood mononuclear cells (PBMCs) with an effective concentration (EC50) of approximately 130 nM .

- Pro-inflammatory Cytokines : It increases serum levels of IL-6, TNF, and KC/GROα in wild-type mice but not in STING-deficient mice, confirming its STING-dependent action .

- Antiviral Activity :

-

Antitumor Effects :

- In a CT26 murine colorectal cancer model, administration of diABZI at a dose of 3 mg/kg significantly decreased tumor volume and improved survival rates . Additionally, it enhances T cell cytotoxicity against tumor cells by improving antigen presentation and T cell receptor (TCR) signaling pathways .

Case Studies

Several studies have highlighted the efficacy of diABZI in various contexts:

- Acute Myeloid Leukemia (AML) : In ex vivo testing on 18 primary specimens from AML patients, diABZI showed activity as a single agent in 16 cases, with marked efficacy in 11 cases (IC50 <100 nM). The addition of venetoclax enhanced the cytotoxic effect against resistant AML cells .

- Lung Inflammation Models : Administration of diABZI induced acute neutrophilic inflammation and PANoptosis in lung tissue, characterized by cell death mechanisms including apoptosis and necroptosis. This inflammatory response was linked to DNA release from dying cells, which further activated immune responses through cGAS and other DNA sensors .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLMVXWAHNTPRF-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51N13O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

849.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138498-18-5 | |

| Record name | Diabzi sting agonist-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138498185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIABZI STING AGONIST-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7DUG75C36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.